Allo-3a-tetrahydro Cortisol

Neurosteroid GABA-A receptor Chloride ion flux

Allo-3a-tetrahydro Cortisol (5α-THF) is the essential isomer for studying rapid, non-genomic stress effects via GABA-A receptor modulation, an activity 5β-THF lacks. It is the definitive marker for 5α-reductase activity; use the 5α-THF/5β-THF ratio for precise enzymatic assessment. For AME syndrome and 11β-HSD2 studies, rely on the established urinary (THF+5α-THF)/THE ratio. Ensure accurate CNS research with this stress-responsive, sex-dependently regulated analyte. Select the correct isomer for valid results.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
Cat. No. B14796249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllo-3a-tetrahydro Cortisol
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1
InChIKeyAODPIQQILQLWGS-JOPCOMNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allo-3a-tetrahydro Cortisol (5α-Tetrahydrocortisol): A Cortisol Metabolite for Steroid Metabolism Research


Allo-3a-tetrahydro Cortisol, also known as 5α-Tetrahydrocortisol (5α-THF) or Allotetrahydrocortisol, is a major A-ring reduced metabolite of cortisol formed via the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase [1]. It serves as a critical marker for assessing 5α-reductase activity in steroid metabolism studies and acts as a neuroactive steroid that modulates the GABA-A receptor [2].

Why Tetrahydrocortisol Isomers Are Not Interchangeable: The Case for Allo-3a-tetrahydro Cortisol


The family of tetrahydrocortisol metabolites includes both 5α-reduced (Allo-3a-tetrahydro Cortisol) and 5β-reduced (5β-tetrahydrocortisol, THF) isomers, which exhibit distinct biological activities and metabolic origins. Their differential modulation of GABA-A receptors [1] and their independent utility as biomarkers for distinct enzymatic pathways (5α-reductase vs. 5β-reductase) [2] preclude interchangeable use. Selecting the correct isomer is essential for accurate research outcomes and clinical diagnostics.

Quantitative Differentiation of Allo-3a-tetrahydro Cortisol from Close Analogs


GABA-A Receptor Modulation: Allo-3a-tetrahydro Cortisol Enhances Allopregnanolone Potentiation

Allo-3a-tetrahydro Cortisol (Allotetrahydrocortisol) demonstrates a unique functional interaction with the neurosteroid allopregnanolone. While both 5α- and 5β-reduced cortisol metabolites reduce GABA-mediated chloride ion uptake in rat cortical microsacs, only Allo-3a-tetrahydro Cortisol enhances the allopregnanolone-stimulated potentiation of GABA-mediated chloride ion uptake [1]. This synergistic effect was completely blocked by 30 µM isoallopregnanolone (the 3β-isomer of allopregnanolone) [1].

Neurosteroid GABA-A receptor Chloride ion flux

Metabolic Pathway Specificity: Allo-3a-tetrahydro Cortisol as a Marker of 5α-Reductase Activity

Allo-3a-tetrahydro Cortisol (5α-THF) is the direct product of 5α-reductase acting on cortisol, whereas 5β-tetrahydrocortisol (THF) is the product of 5β-reductase [1]. The ratio of these two metabolites (5α-THF/THF) is used as a specific index of 5α-reductase vs. 5β-reductase activity. In clinical studies, this ratio is altered in specific conditions, such as 5α-reductase deficiency and anorexia nervosa [2][3].

Steroid metabolism 5α-reductase Enzyme activity

Diagnostic Utility: The (THF + Allo-THF)/THE Ratio in Apparent Mineralocorticoid Excess

The combined urinary ratio of (tetrahydrocortisol + Allo-3a-tetrahydro Cortisol) to tetrahydrocortisone [(THF+5α-THF)/THE] is a key diagnostic marker for apparent mineralocorticoid excess (AME) syndrome, reflecting 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) activity [1]. In a study of patients with AME, this ratio was ≥2, indicating a mild reduction in 11β-HSD2 activity [1]. In Addison disease, the (THF + 5α-THF)/THE ratio was reduced with dual-release hydrocortisone vs. conventional therapy (P < 0.05) [2].

Apparent mineralocorticoid excess 11β-HSD2 Hypertension

Stress-Induced Brain Levels: 5α-THF as a Sex-Dependent Neuroactive Steroid

In rat brains, 3α,5α-tetrahydrocortisol (Allo-3a-tetrahydro Cortisol) is a major metabolite detected following immobilization stress [1]. In stressed male rats, both 3α,5α- and 3β,5α-THB were detected, while in female rats only 3α,5α-THB was present [1]. The brain level of 3α,5α-THB was significantly higher in stressed female rats than in male rats (P < 0.05), with a limit of quantitation of 1.0 ng/g tissue [1].

Neurosteroid Stress Sex difference

Basal Excretion Rates: Allo-3a-tetrahydro Cortisol vs. THF vs. THE in Humans

The basal urinary excretion rates of the major cortisol metabolites in humans differ substantially. The production rates are approximately 1.1 mg/24h for tetrahydrocortisol (THF), 0.5 mg/24h for Allo-3a-tetrahydro Cortisol (Allotetrahydrocortisol), and 2.8 mg/24h for tetrahydrocortisone (THE) [1].

Cortisol metabolism Urinary excretion Endocrinology

Key Research and Diagnostic Applications for Allo-3a-tetrahydro Cortisol


Investigating GABA-A Receptor Modulation and Neurosteroid Interactions

Researchers studying rapid, non-genomic effects of stress steroids on the GABA-A receptor should use Allo-3a-tetrahydro Cortisol due to its unique ability to enhance allopregnanolone-stimulated chloride ion potentiation, a property not shared by 5β-tetrahydrocortisol [1].

Quantifying 5α-Reductase Activity in Steroid Metabolism Studies

Allo-3a-tetrahydro Cortisol is the definitive marker for 5α-reductase activity. Its measurement, particularly in ratio with 5β-tetrahydrocortisol, enables precise assessment of this enzymatic pathway in metabolic disorders and drug metabolism studies [2].

Diagnosing and Monitoring Apparent Mineralocorticoid Excess (AME) and Adrenal Insufficiency

Clinical laboratories and research groups assessing 11β-HSD2 activity rely on the combined urinary ratio of (tetrahydrocortisol + Allo-3a-tetrahydro Cortisol) to tetrahydrocortisone. This ratio is a well-established biomarker for AME syndrome and for evaluating cortisol replacement therapy efficacy [3].

Neurosteroid Profiling in Stress and Sex Difference Research

For studies examining the impact of acute stress on brain steroidogenesis, Allo-3a-tetrahydro Cortisol (or its corticosterone analog) serves as a key analyte due to its stress-induced increase and sex-dependent regulation in the central nervous system [4].

Technical Documentation Hub

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